

# Application of Diammonium Hexachloroosmate ((NH<sub>4</sub>)<sub>2</sub>[OsCl<sub>6</sub>]) in Catalysis and Organic Synthesis

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## Compound of Interest

Compound Name: Ammonium hexachloroosmate(IV)

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## Abstract

Diammonium hexachloroosmate, (NH<sub>4</sub>)<sub>2</sub>[OsCl<sub>6</sub>], is a stable, solid coordination complex of osmium in the +4 oxidation state. While not typically employed as a direct catalyst, it serves as a crucial and convenient precursor for the synthesis of various catalytically active osmium species. This document provides detailed application notes and protocols for the use of (NH<sub>4</sub>)<sub>2</sub>[OsCl<sub>6</sub>] as a starting material for generating osmium catalysts for key transformations in organic synthesis, with a primary focus on the dihydroxylation of alkenes. The protocols are designed for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, data presentation, and visual aids to facilitate understanding and implementation.

## Introduction

Osmium complexes are powerful catalysts for a variety of organic transformations, including oxidation reactions, hydrogenations, and carbon-carbon bond formations.<sup>[1]</sup> Among the most notable applications is the dihydroxylation of alkenes to form vicinal diols, which are important structural motifs in many natural products and pharmaceutical agents.<sup>[2]</sup> Diammonium hexachloroosmate, (NH<sub>4</sub>)<sub>2</sub>[OsCl<sub>6</sub>], is an air-stable, solid compound, making it a more

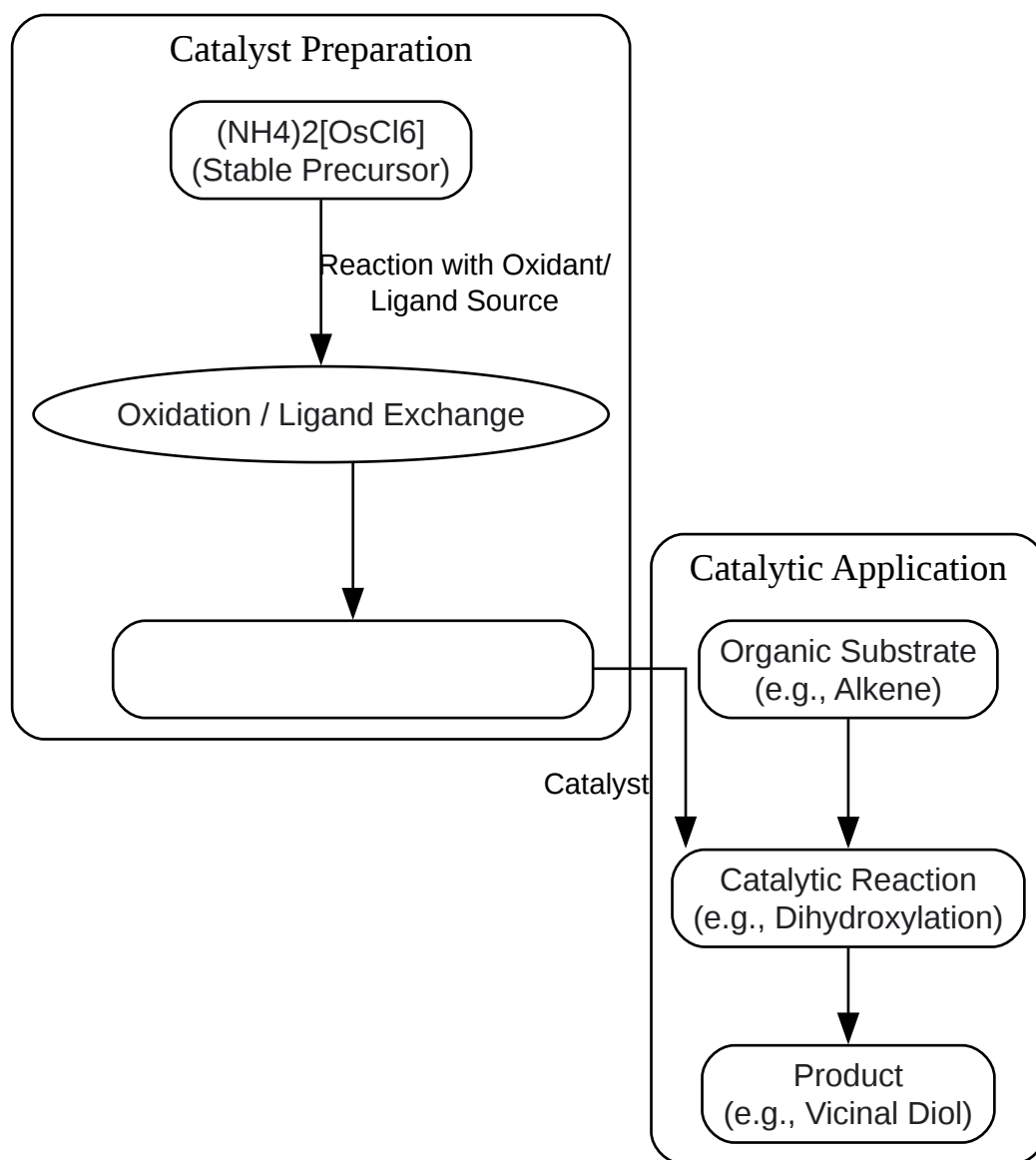
convenient and less hazardous starting material for osmium-based catalysis compared to the highly toxic and volatile osmium tetroxide ( $\text{OsO}_4$ ).<sup>[3]</sup>

This application note details the role of  $(\text{NH}_4)_2[\text{OsCl}_6]$  as a precursor to catalytically active osmium species and provides a detailed protocol for a representative application: the Upjohn dihydroxylation of alkenes.

## $(\text{NH}_4)_2[\text{OsCl}_6]$ as a Catalyst Precursor

$(\text{NH}_4)_2[\text{OsCl}_6]$  is an excellent starting material for the synthesis of other osmium compounds used in catalysis. For instance, it can be used to generate potassium osmate ( $\text{K}_2[\text{OsO}_2(\text{OH})_4]$ ), a common catalyst in dihydroxylation reactions, or converted to osmium tetroxide ( $\text{OsO}_4$ ), the active oxidant in many osmium-catalyzed processes.<sup>[4]</sup> The conversion of  $(\text{NH}_4)_2[\text{OsCl}_6]$  to these active species typically involves oxidation and ligand exchange reactions.

Below is a generalized workflow for the generation of an active osmium catalyst from  $(\text{NH}_4)_2[\text{OsCl}_6]$  for use in organic synthesis.



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**Figure 1:** Workflow for the use of  $(\text{NH}_4)_2[\text{OsCl}_6]$  as a catalyst precursor.

## Application in Alkene Dihydroxylation: The Upjohn Protocol

The Upjohn dihydroxylation is a robust and widely used method for the syn-dihydroxylation of alkenes to produce 1,2-diols.[5] The reaction utilizes a catalytic amount of osmium tetroxide, which is continuously regenerated in the catalytic cycle by a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO).[6] While the protocol often specifies  $\text{OsO}_4$  or

K<sub>2</sub>[OsO<sub>2</sub>(OH)<sub>4</sub>] as the catalyst, these can be generated in situ from precursors such as (NH<sub>4</sub>)<sub>2</sub>[OsCl<sub>6</sub>].

## Quantitative Data Presentation

The following table summarizes representative data for the Upjohn dihydroxylation of various alkenes. The yields are typically high for a broad range of substrates.

Entry	Alkene Substrate	Product	Catalyst Loading (mol%)	Co-oxidant	Solvent System	Time (h)	Yield (%)
1	Styrene	1-Phenyl-1,2-ethanediol	0.2	NMO	Acetone/Water	12	95
2	1-Octene	1,2-Octanediol	0.2	NMO	Acetone/Water	16	92
3	trans-Stilbene	(dl)-1,2-Diphenyl-1,2-ethanediol	0.5	NMO	Acetone/Water/t-BuOH	24	88
4	Cyclohexene	cis-1,2-Cyclohexanediol	0.2	NMO	Acetone/Water	8	98
5	α-Methylstyrene	1-Phenyl-1,2-propanediol	0.4	NMO	Acetone/Water	20	90

Note: The data presented are representative values from literature and may vary depending on the specific reaction conditions.

## Experimental Protocol: Upjohn Dihydroxylation of Styrene

This protocol describes the dihydroxylation of styrene to 1-phenyl-1,2-ethanediol using a catalytic amount of an osmium species (which can be derived from  $(\text{NH}_4)_2[\text{OsCl}_6]$ ) and NMO as the co-oxidant.

### Materials:

- Styrene
- N-methylmorpholine N-oxide (NMO)
- Osmium tetroxide (or a precursor like  $\text{K}_2[\text{OsO}_2(\text{OH})_4]$  generated from  $(\text{NH}_4)_2[\text{OsCl}_6]$ )
- Acetone
- Water
- Sodium sulfite ( $\text{Na}_2\text{SO}_3$ )
- Ethyl acetate
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Standard glassware for workup and purification

### Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve styrene (1.04 g, 10.0 mmol) in a mixture of acetone (40 mL) and water (4 mL).

- **Addition of Co-oxidant:** To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.41 g, 12.0 mmol). Stir until all the NMO has dissolved.
- **Catalyst Addition:** Carefully add a solution of the osmium catalyst (e.g., 0.2 mol% OsO<sub>4</sub> in toluene or an aqueous solution of K<sub>2</sub>[OsO<sub>2</sub>(OH)<sub>4</sub>]). The reaction mixture will typically turn dark brown or black.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
- **Quenching:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>) (10 mL). Continue stirring for 30-60 minutes to reduce the osmate ester complex. The color of the solution should lighten.
- **Workup:**
  - Remove the acetone under reduced pressure using a rotary evaporator.
  - Extract the aqueous residue with ethyl acetate (3 x 30 mL).
  - Combine the organic layers and wash with brine (20 mL).
  - Dry the organic phase over anhydrous magnesium sulfate (MgSO<sub>4</sub>).
  - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude 1-phenyl-1,2-ethanediol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

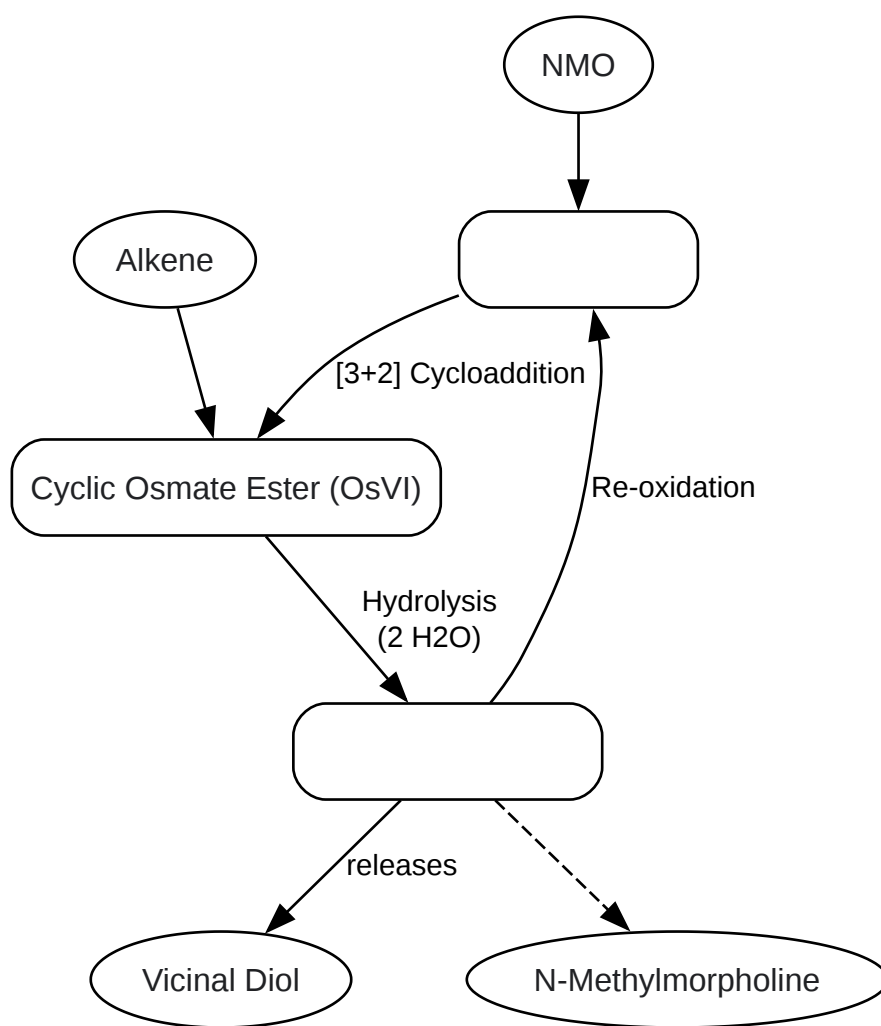
#### Safety Precautions:

- Osmium compounds, particularly OsO<sub>4</sub>, are highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

- Consult the Safety Data Sheets (SDS) for all chemicals before use.

## Catalytic Cycle

The catalytic cycle of the Upjohn dihydroxylation involves the formation of a cyclic osmate ester intermediate, followed by hydrolysis to the diol and re-oxidation of the osmium catalyst by NMO.



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**Figure 2:** Catalytic cycle of the Upjohn dihydroxylation.

## Other Applications in Organic Synthesis

While dihydroxylation is a major application, osmium catalysts derived from precursors like  $(\text{NH}_4)_2[\text{OsCl}_6]$  are also used in other important transformations:

- Oxidative C-H Functionalization: Osmium complexes can catalyze the oxidation of C-H bonds in alkanes and arenes, providing a direct route to alcohols and other oxygenated products.[7]
- Hydrogenation and Dehydrogenation: Certain osmium complexes are highly active catalysts for the hydrogenation of ketones, aldehydes, and imines, as well as the dehydrogenation of alcohols.[8]
- C-C Bond Formation: Arene-osmium(II) complexes have been shown to catalyze various C-C bond-forming reactions, including cyclopropanation and Michael additions.[9]

## Conclusion

Diammonium hexachloroosmate,  $(\text{NH}_4)_2[\text{OsCl}_6]$ , is a valuable and convenient precursor for the generation of catalytically active osmium species. Its stability and solid nature make it a preferable starting material over more hazardous osmium compounds. The protocols and data provided herein for the Upjohn dihydroxylation demonstrate a key application of osmium catalysis in organic synthesis, highlighting the utility of  $(\text{NH}_4)_2[\text{OsCl}_6]$  as an entry point to these powerful transformations. Further research into the direct catalytic applications of  $(\text{NH}_4)_2[\text{OsCl}_6]$  and the development of novel osmium catalysts from this precursor will continue to expand the toolkit of synthetic chemists.

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